Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a synthetic organic compound notable for its potential applications in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups. The presence of difluoromethoxy and fluorophenyl groups suggests that it may exhibit interesting biological activities, particularly in the field of pharmaceuticals.
Source and Classification
The compound can be classified as a pyrazole derivative, which is a class of compounds known for their diverse biological activities. Pyrazoles are often explored for their potential as anti-inflammatory, analgesic, and antitumor agents. Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is identified by the CAS number 1011400-18-2 and has a molecular formula of C22H16F3N3O3 with a molecular weight of 427.38 g/mol .
The synthesis of methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. Common methods include:
These synthetic pathways require careful optimization to enhance yield and purity while minimizing by-products.
The molecular structure of methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be represented in various ways, including:
COC(=O)c1cnc2c1c(nc(c2c1ccc(F)cc1)C(=O)OC(F)(F)C)c(C)c(C)The compound features a pyrazolo[3,4-b]pyridine ring system that contributes to its planar structure, potentially influencing its interaction with biological targets.
Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can participate in several chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and potential formulation into drug products.
Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate holds promise in several scientific applications:
Continued research into this compound could lead to significant advancements in medicinal chemistry and therapeutic development.
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1